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Compound of Interest

(2-(Ethoxycarbonyl)-5-
Compound Name:
fluorophenyl)boronic acid

Cat. No.: B1421657

In the landscape of modern organic synthesis and medicinal chemistry, arylboronic acids stand
as indispensable tools for the construction of complex molecular architectures. Their
prominence is largely due to their role in the palladium-catalyzed Suzuki-Miyaura cross-
coupling reaction, a method so revolutionary for carbon-carbon bond formation that it was
recognized with the 2010 Nobel Prize in Chemistry.[1] Among the vast array of available
arylboronic acids, those bearing multiple functional groups offer a higher degree of strategic
value, enabling chemists to build molecular complexity with precision and efficiency.

(5-Ethoxycarbonyl-2-fluorophenyl)boronic acid (CAS No. 874219-60-0) is a prime example of
such a strategic building block.[2] Its structure incorporates three key features: the reactive
boronic acid moiety, an electron-withdrawing ethoxycarbonyl group, and a fluorine atom. This
unique combination makes it a highly versatile reagent in drug discovery and material science.
The fluorine atom can enhance metabolic stability and bioavailability in pharmaceutical
compounds, while the ester group provides a handle for further synthetic transformations.[2][3]

This guide serves as a technical resource for researchers, scientists, and drug development
professionals. It provides an in-depth exploration of the structure, properties, safe handling,
and synthetic applications of (5-Ethoxycarbonyl-2-fluorophenyl)boronic acid, with a particular
focus on its application in the Suzuki-Miyaura coupling reaction.
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Molecular Structure and Physicochemical
Properties

The utility of (5-Ethoxycarbonyl-2-fluorophenyl)boronic acid stems directly from its molecular
structure. The ortho-fluorine atom influences the electronic properties and conformation of the
phenyl ring, while the para-ethoxycarbonyl group provides a site for further chemical
modification.

Caption: Chemical structure of (5-Ethoxycarbonyl-2-fluorophenyl)boronic acid.

The key physicochemical properties of this compound are summarized in the table below,
providing essential data for experimental design and execution.

Property Value Reference
CAS Number 874219-60-0 [2][4]15]
Molecular Formula CoH10BFO4 [2][4]
Molecular Weight 211.98 g/mol [2]

White to off-white crystalline
Appearance [2]

powder
Melting Point 99 °C [2]

[5-(ethoxycarbonyl)-2-
IUPAC Name i ] [4]
fluorophenyl]boronic acid

Purity Typically =298% [2]

Synthesis and Purification

Arylboronic acids are typically synthesized through the reaction of an organometallic reagent,
such as a Grignard or organolithium species, with a trialkyl borate ester, followed by acidic
hydrolysis. For (5-Ethoxycarbonyl-2-fluorophenyl)boronic acid, a common route would involve
the formation of an aryl Grignard reagent from the corresponding bromo- or iodo-substituted
ethyl 4-fluoro-3-halobenzoate.

© 2025 BenchChem. All rights reserved. 2/11 Tech Support


https://www.chemimpex.com/products/40291
https://chem-space.com/CSSB00000068464-9CB782
https://www.bldpharm.com/bulk/BD6577.html
https://www.chemimpex.com/products/40291
https://chem-space.com/CSSB00000068464-9CB782
https://www.chemimpex.com/products/40291
https://www.chemimpex.com/products/40291
https://www.chemimpex.com/products/40291
https://chem-space.com/CSSB00000068464-9CB782
https://www.chemimpex.com/products/40291
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1421657?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

A generalized synthetic approach involves the reaction of a Grignard reagent with
diisopropylaminoborane, followed by acid hydrolysis to yield the desired boronic acid in good to
excellent yields.[6] Purification is often achieved through recrystallization from an appropriate
solvent system to remove inorganic byproducts and unreacted starting materials.[7] The purity
of the boronic acid is critical for successful cross-coupling reactions, as impurities can
deactivate the palladium catalyst.

Safety, Handling, and Storage

As with all laboratory chemicals, proper safety protocols must be followed when working with
(5-Ethoxycarbonyl-2-fluorophenyl)boronic acid. Boronic acids, in general, are classified as
irritants and may pose health risks with prolonged or high-level exposure.[8][9]

3.1 Personal Protective Equipment (PPE)

o Eye Protection: Safety goggles or a face shield are mandatory to protect against splashes.
[10]

e Hand Protection: Chemical-resistant nitrile gloves should be worn to prevent skin contact.
[10][11]

o Protective Clothing: A laboratory coat is essential to protect against spills.[11]
3.2 Handling

e Work should be conducted in a well-ventilated area, preferably within a chemical fume hood,
especially when handling the powdered solid to avoid inhalation.[8][10][11]

e Avoid creating dust.[12]

e Avoid contact with skin and eyes.[9][12]

3.3 Storage

o Store in a tightly sealed container in a dry, well-ventilated place.[2][12]

e The compound should be stored at room temperature.[2]
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3.4 Disposal
e Chemical waste should be treated as hazardous.[10]

» Dispose of contents and container to an approved waste disposal plant in accordance with
local, state, and federal regulations.[10][12]

Application Spotlight: The Suzuki-Miyaura Cross-
Coupling Reaction

The Suzuki-Miyaura reaction is the cornerstone application for (5-Ethoxycarbonyl-2-
fluorophenyl)boronic acid. This palladium-catalyzed reaction forms a new carbon-carbon bond
between the boronic acid and an organohalide (or triflate), making it one of the most powerful
methods for synthesizing biaryls, styrenes, and polyenes.[1][13]

4.1 The Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key steps:

» Oxidative Addition: The active Pd(0) catalyst reacts with the organohalide (R*-X) to form a
Pd(Il) complex.[13][14]

» Transmetalation: The organic group from the boronic acid (R?) is transferred to the palladium
center. This step requires activation of the boronic acid with a base, which forms a more
nucleophilic boronate species.[13][15]

e Reductive Elimination: The two organic fragments (R* and R?) are coupled, forming the final
product (R*-R2) and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[13]
[14]
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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: A Model Suzuki-Miyaura
Coupling

This section provides a representative, step-by-step methodology for using (5-Ethoxycarbonyl-
2-fluorophenyl)boronic acid in a cross-coupling reaction.

Objective: To synthesize Ethyl 4-fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylate by
coupling (5-Ethoxycarbonyl-2-fluorophenyl)boronic acid with 1-bromo-3-
(trifluoromethyl)benzene.

5.1 Materials and Reagents
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Reagent CAS No. Role
(5-Ethoxycarbonyl-2- )
] ] 874219-60-0 Coupling Partner

fluorophenyl)boronic acid
1-Bromo-3- )

) 401-84-3 Coupling Partner
(trifluoromethyl)benzene
Pd(PPhs)a (Tetrakis) 14221-01-3 Catalyst
Potassium Carbonate (K2COs)  584-08-7 Base
Toluene 108-88-3 Solvent
Ethanol 64-17-5 Solvent
Water 7732-18-5 Solvent

5.2 Experimental Workflow
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Reaction Setup

Combine boronic acid,
aryl bromide, and K2COs
in a Schlenk flask.

Evacuate and backfill
the flask with N2 (3x).

'

Add degassed solvents
(Toluene, Ethanol, H20).

'

Add Pd(PPhs)4 catalyst
under N2 counterflow.

Reagtion

Heat the mixture

at 80-90 °C with
vigorous stirring.

Monitor reaction progress
by TLC or GC-MS.

Work-up & |Purification
v

Cool to RT, dilute

with Ethyl Acetate.

Wash with H20 and brine.
Dry over Naz2S0Oa.
(Concentrate in vacuo)
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chromatography.
Anvsis

Characterize product by
IH NMR, 3C NMR, MS.
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Caption: General workflow for a Suzuki-Miyaura coupling experiment.
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5.3 Step-by-Step Procedure

o Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add (5-
Ethoxycarbonyl-2-fluorophenyl)boronic acid (1.0 equiv), 1-bromo-3-(trifluoromethyl)benzene
(1.1 equiv), and potassium carbonate (2.0 equiv).[7]

« Inerting: Seal the flask with a rubber septum, and evacuate and backfill with dry nitrogen or
argon gas. Repeat this cycle three times to ensure an inert atmosphere.

e Solvent Addition: Add a degassed 4:1:1 mixture of Toluene:Ethanol:Water via syringe.

o Catalyst Addition: Add the palladium catalyst, such as Pd(PPhs) (0.03 equiv), to the flask
under a positive flow of nitrogen.

e Reaction: Place the flask in a preheated oil bath at 80-90 °C and stir vigorously overnight
(12-16 hours).

» Monitoring: Monitor the reaction's progress by periodically taking aliquots and analyzing
them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry
(GC-MS).

o Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with
ethyl acetate and transfer to a separatory funnel. Wash the organic layer successively with
water and brine.

e Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (NazSOa),
filter, and concentrate the solvent under reduced pressure.

 Purification: Purify the resulting crude oil or solid by flash column chromatography on silica
gel using a hexane/ethyl acetate gradient to yield the pure biphenyl product.

o Characterization: Confirm the structure and purity of the isolated product using spectroscopic
methods such as 'H NMR, 13C NMR, °F NMR, and mass spectrometry.[16][17]

Broader Impact in Drug Discovery

The strategic incorporation of boronic acids into screening libraries and lead optimization
programs has become a cornerstone of modern drug discovery.[18] The unique properties of
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the boron atom allow these compounds to act as enzyme inhibitors or to form reversible
covalent bonds with biological targets.[19][20]

The structural motifs accessible through reagents like (5-Ethoxycarbonyl-2-
fluorophenyl)boronic acid are frequently found in pharmacologically active molecules. The
presence of fluorine is a well-established strategy to block metabolic pathways and improve the
pharmacokinetic profile of a drug candidate.[2][3] This makes the title compound particularly
valuable for synthesizing novel therapeutics in areas such as oncology and inflammatory
diseases, where targeted therapies are paramount.[2][3]

Conclusion

(5-Ethoxycarbonyl-2-fluorophenyl)boronic acid is a highly functionalized and versatile building
block that empowers chemists in both academic and industrial settings. Its utility in the robust
and reliable Suzuki-Miyaura cross-coupling reaction allows for the efficient construction of
complex biaryl structures. The presence of both a fluorine atom and an ethoxycarbonyl group
provides distinct advantages for fine-tuning the properties of target molecules, making it an
exceptionally valuable reagent in the synthesis of pharmaceuticals, agrochemicals, and
advanced materials. A thorough understanding of its properties, handling requirements, and
reaction protocols is essential for any scientist looking to leverage its full synthetic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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